3-chloro-1-methyl-7-nitro-1H-indazole
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Overview
Description
3-chloro-1-methyl-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.61. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The molecular structure of 3-chloro-1-methyl-7-nitro-1H-indazole has been explored, revealing an indazole system with planar geometry. This structure exhibits interesting interactions like a close contact between a nitro-O atom and a chlorine atom, which is significant in the context of molecular interactions and crystal engineering (Kouakou et al., 2015).
Synthesis and Biological Importance
A series of derivatives of this compound were synthesized and tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This research demonstrates the compound's potential in developing new therapeutic agents (Samadhiya et al., 2012).
Molecular and Crystal Structure
Studies on biologically active nitroindazoles, including variants of this compound, show their molecular and crystal structure characteristics. This research aids in understanding the structure-activity relationships of these compounds, crucial for drug design (Cabildo et al., 2011).
Nitric Oxide Synthase Inhibition
Research on this compound derivatives has shown their ability to inhibit nitric oxide synthase, an enzyme playing a critical role in various physiological processes. This finding is significant for the development of drugs targeting diseases where nitric oxide synthase plays a role (Babbedge et al., 1993).
Antileishmanial Activity
Some derivatives of this compound have shown promising antileishmanial activities. This suggests their potential as leads for developing new treatments for leishmaniasis, a significant parasitic disease (Abdelahi et al., 2021).
Chemistry and Synthesis Applications
This compound serves as a starting point or intermediate in various synthetic chemical reactions. Its reactivity and structural features make it a valuable compound in organic synthesis and medicinal chemistry research (Boujdi et al., 2022).
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 3-chloro-1-methyl-7-nitro-1h-indazole, have been found to inhibit, regulate, and modulate certain kinases . These kinases, such as CHK1 and CHK2, play a crucial role in cell cycle regulation and DNA damage response .
Mode of Action
It is known that indazole compounds interact with their targets, such as kinases, by binding to the active site and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle and DNA damage response pathways . The downstream effects of these changes can include cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target kinases. This can result in changes in cell cycle progression and DNA damage response, potentially leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-chloro-1-methyl-7-nitroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAKLDPCWYSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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